molecular formula C12H13BrO2 B8565553 (2-Bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone

(2-Bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B8565553
M. Wt: 269.13 g/mol
InChI Key: STOYGVHGMJXBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

(2-bromophenyl)-(oxan-4-yl)methanone

InChI

InChI=1S/C12H13BrO2/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9/h1-4,9H,5-8H2

InChI Key

STOYGVHGMJXBCP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)C2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium chloride (0.16 mL, 7.8 mmol) and copper cyanide (0.12 mL, 3.9 mmol) were dissolved in dry THF (4 mL) under nitrogen. This was added dropwise to pentamethylenebis(magnesium bromide) (0.5 M in THF, 7.79 mL, 3.9 mmol) in a dry ice bath under nitrogen and the mixture stirred for 30 min. I-Bromo-2-iodobenzene (0.50 mL, 3.9 mmol) was added and the flask was removed from the cold bath. After 30 min additional dry THF (5 mL) was added and stirred for another 40 min. Then tetrahydro-2H-pyran-4-carbonyl chloride (0.58 mL, 3.9 mmol) was added in one portion, and the mixture was stirred for 15 min. The reaction was quenched by addition of saturated ammonium chloride (10 mL). Ethyl acetate (100 mL) and water (100 mL) were added and the phases were mixed and separated. The organic layer was separated, dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica column chromatography (hexane to ethyl acetate gradient) gave (2-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone as a thick oil.
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
7.79 mL
Type
reactant
Reaction Step Two
Name
I-Bromo-2-iodobenzene
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.58 mL
Type
reactant
Reaction Step Four

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